Serotonin hydrochloride
Overview
Description
It plays a crucial role in regulating mood, cognition, reward, learning, memory, and numerous physiological processes such as vomiting and vasoconstriction . It is produced in the central nervous system, specifically in the brainstem’s raphe nuclei, and in the gastrointestinal tract’s enterochromaffin cells .
Mechanism of Action
Target of Action
Serotonin, also known as 5-hydroxytryptamine (5-HT), is a monoamine neurotransmitter . It primarily targets the serotonin receptors in the central nervous system (CNS) and the gastrointestinal tract . These receptors are classified into seven families: 5-HT1, 5-HT2, 5-HT3, 5-HT4, 5-HT5, 5-HT6, and 5-HT7 . Each receptor type plays a unique role in regulating various physiological and psychological processes .
Mode of Action
Serotonin is stored within the vesicles of presynaptic neurons . When stimulated by nerve impulses, serotonin is released as a neurotransmitter into the synapse, reversibly binding to the postsynaptic receptor to induce a nerve impulse on the postsynaptic neuron . This interaction with its targets leads to various changes in the body, depending on the specific receptor type it binds to .
Biochemical Pathways
Serotonin is synthesized from its precursor amino acid L-tryptophan . The first step involves the conversion of L-tryptophan to 5-hydroxytryptophan by the enzyme L-tryptophan hydroxylase (TPH) . This enzyme provides the rate-limiting step for serotonin synthesis . The subsequent metabolic step involves the decarboxylation of 5-hydroxytryptophan by the action of the cytosolic enzyme L-aromatic amino acid decarboxylase .
Pharmacokinetics
It’s known that serotonin is metabolized primarily by the outer mitochondrial membrane enzymemonoamine oxidase (MAO) . Both subtypes of this enzyme, MAO-A and MAO-B, have a widespread occurrence in the brain and in peripheral tissues . The metabolites of serotonin are then excreted by the kidneys .
Result of Action
Serotonin plays a key role in mood regulation, reducing feelings of depression and anxiety and increasing feelings of joy or happiness . It also plays a role in other aspects of health, including sleep regulation, bowel movements, blood clotting, nausea, appetite, bone health, sex drive, learning, memory, and cognition .
Action Environment
The action of serotonin is influenced by various environmental factors. For instance, the production of serotonin can be affected by the availability of its precursor, L-tryptophan .
Biochemical Analysis
Biochemical Properties
Serotonin hydrochloride interacts with a variety of enzymes, proteins, and other biomolecules. It is produced in the central nervous system (CNS), specifically in the brainstem’s raphe nuclei, the skin’s Merkel cells, pulmonary neuroendocrine cells, and the tongue’s taste receptor cells . It is also involved in the activation of several serotonin receptor families, including 5-HT 1, 5-HT 2, 5-HT 3, 5-HT 4, 5-HT 5, 5-HT 6, and 5-HT 7 .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For instance, this compound can alter the expression of genes related to mitochondrial function and dynamics in neurons .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It binds to specific receptors, leading to the activation or inhibition of enzymes and changes in gene expression . For example, all serotonin receptors, except 5-HT 3, are G-protein coupled, seven transmembrane receptors that activate an intracellular second messenger cascade .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. It has been observed that this compound can alter the cytosolic and mitochondrial calcium in neurons over time . Moreover, it has been found that this compound can have long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. For instance, it has been observed that this compound can cause a reduction in appetite, while lower levels may do the opposite . High doses of this compound can cause physical and psychological health issues .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is synthesized from the amino acid L-tryptophan by a short metabolic pathway consisting of two enzymes, tryptophan hydroxylase (TPH) and aromatic amino acid decarboxylase (DDC), and the coenzyme pyridoxal phosphate .
Transport and Distribution
This compound is transported and distributed within cells and tissues using sodium and chloride gradients to drive reuptake of serotonin into presynaptic neurons . It is stored in blood platelets and is released during agitation and vasoconstriction, where it then acts as an agonist to other platelets .
Subcellular Localization
This compound is localized in specific compartments or organelles within the cell. It is the only serotonin receptor specifically expressed in the central nervous system, where it is detected very early in embryonic life and modulates key neurodevelopmental processes, from neuronal migration to brain circuit refinement . Its predominant localization in the primary cilium of neurons and astrocytes is also unique among the serotonin receptor subtypes .
Preparation Methods
Synthetic Routes and Reaction Conditions: Serotonin hydrochloride can be synthesized through the hydroxylation of tryptophan, followed by decarboxylation. The process involves the enzyme tryptophan hydroxylase converting tryptophan to 5-hydroxytryptophan, which is then decarboxylated by aromatic L-amino acid decarboxylase to produce serotonin . The hydrochloride salt is formed by reacting serotonin with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound typically involves the same biochemical pathway but on a larger scale. The process is optimized for higher yields and purity, often using advanced bioreactors and purification techniques .
Types of Reactions:
Oxidation: this compound can undergo oxidation to form 5-hydroxyindoleacetic acid.
Reduction: It can be reduced to form tryptamine.
Substitution: Various substitution reactions can occur at the hydroxyl group or the amino group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like acyl chlorides or alkyl halides are often used for substitution reactions.
Major Products:
Oxidation: 5-hydroxyindoleacetic acid.
Reduction: Tryptamine.
Substitution: Various substituted serotonin derivatives depending on the reagents used.
Scientific Research Applications
Serotonin hydrochloride has a wide range of applications in scientific research:
Comparison with Similar Compounds
Dopamine: Another monoamine neurotransmitter involved in reward and pleasure mechanisms.
Norepinephrine: A neurotransmitter involved in the body’s fight-or-flight response.
Melatonin: A hormone derived from serotonin that regulates sleep-wake cycles.
Comparison:
Properties
IUPAC Name |
3-(2-aminoethyl)-1H-indol-5-ol;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O.ClH/c11-4-3-7-6-12-10-2-1-8(13)5-9(7)10;/h1-2,5-6,12-13H,3-4,11H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDIGAZPGKJFIAH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)C(=CN2)CCN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80165186 | |
Record name | 5-Hydroxytryptamine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80165186 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Hygroscopic solid; [Merck Index] Hygroscopic powder; [Alfa Aesar MSDS] | |
Record name | Serotonin hydrochloride | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/17248 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
>31.9 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID56463237 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
153-98-0, 21591-86-6 | |
Record name | Serotonin hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=153-98-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Indol-5-ol, 3-(2-aminoethyl)-, hydrochloride (1:?) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=21591-86-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Serotonin hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000153980 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-(2-Aminoethyl)indol-5-ol hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021591866 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Hydroxytryptamine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80165186 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Serotonin hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | SEROTONIN HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GKN429M9VS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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